

# GDC-0276 Clinical Trial Discontinuation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GDC-0276 |           |
| Cat. No.:            | B607615  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the **GDC-0276** clinical trial. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the GDC-0276 clinical trial?

The clinical development of **GDC-0276**, a potent and selective NaV1.7 inhibitor, was halted due to safety and tolerability concerns that emerged during a first-in-human, Phase 1 clinical trial (NCT02856152) in healthy volunteers.[1][2] Specifically, dose-limiting adverse events were observed, including hypotension at higher single doses and elevations in liver transaminases with multiple doses.[1][2]

Q2: What was the intended mechanism of action for **GDC-0276**?

**GDC-0276** was designed as a potent, selective, and reversible inhibitor of the voltage-gated sodium channel NaV1.7.[3][4] This channel is a key component in the pain signaling pathway, and genetic evidence in humans suggests that inhibiting NaV1.7 could lead to effective analgesia.[1] The compound was developed to address the shortcomings of existing pain medications, such as addiction and off-target side effects.[3]

Q3: Were there any serious adverse events reported in the GDC-0276 Phase 1 trial?



No deaths or serious adverse events (SAEs) were reported during the Phase 1 trial.[1][2] However, the observed adverse events, particularly hypotension and liver transaminase elevations, were significant enough to limit further dose escalation and ultimately led to the discontinuation of the program.[1]

Q4: What is known about the discontinuation of the related compound, GDC-0310?

GDC-0310 was another selective NaV1.7 inhibitor from the same discovery program as **GDC-0276**.[4][5] While it also completed Phase 1 trials, the reasons for the discontinuation of its development have not been publicly disclosed.[5]

### **Troubleshooting Guide for Related Research**

Issue: Observing unexpected cardiovascular effects (e.g., hypotension) in preclinical studies of NaV1.7 inhibitors.

Possible Cause: While NaV1.7 is primarily expressed in the peripheral nervous system, off-target effects or the on-target modulation of NaV1.7 in other tissues could contribute to cardiovascular changes. The experience with **GDC-0276**, where hypotension was a dose-limiting factor in a single-dose cohort, highlights this potential liability.[1]

#### **Troubleshooting Steps:**

- Assess Target Selectivity: Profile the compound against a broad panel of ion channels, including other NaV subtypes and cardiovascular-relevant channels, to rule out off-target activity.
- In Vivo Cardiovascular Monitoring: Conduct thorough cardiovascular safety pharmacology studies in relevant animal models, including telemetry monitoring of blood pressure and heart rate.
- Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both efficacy and cardiovascular adverse effects to determine if a therapeutic window exists.

Issue: Detecting elevated liver enzymes in preclinical toxicology studies.



Possible Cause: Drug-induced liver injury is a common reason for drug candidate failure. The observation of frequently elevated liver transaminases in the multiple-dose cohorts of the **GDC-0276** trial underscores the importance of monitoring hepatic safety for this class of compounds. [1][2]

#### **Troubleshooting Steps:**

- In Vitro Hepatotoxicity Assays: Utilize in vitro models, such as primary human hepatocytes, to assess the potential for direct cellular toxicity, mitochondrial toxicity, and bile salt export pump (BSEP) inhibition.
- Metabolite Profiling: Identify and characterize the metabolites of the compound to determine
  if any reactive metabolites are formed that could contribute to liver injury.
- In Vivo Toxicology Studies: Conduct comprehensive in vivo toxicology studies in at least two species, with a focus on histopathological examination of the liver and monitoring of liver function markers.

## Data Presentation Summary of GDC-0276 Phase 1 Clinical Trial Design



| Parameter                           | Description                                                                                                                                                                                                         |  |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title                         | A Phase I, Randomized, Double-Blind, Placebo-<br>Controlled, Single-Blind, Single- and Multiple-<br>Dose Study to Evaluate the Safety, Tolerability,<br>and Pharmacokinetics of GDC-0276 in Healthy<br>Subjects.[1] |  |
| Clinical Trial ID                   | NCT02856152                                                                                                                                                                                                         |  |
| Participants                        | 183 randomized healthy volunteers.[1]                                                                                                                                                                               |  |
| Formulations                        | Powder-in-capsule (PIC) and cyclodextrin solution (CD).[1]                                                                                                                                                          |  |
| Single Ascending Dose (SAD) - PIC   | 7 cohorts, doses ranging from 2 mg to 270 mg.                                                                                                                                                                       |  |
| Single Ascending Dose (SAD) - CD    | 5 cohorts, doses ranging from 45 mg to 540 mg. [1]                                                                                                                                                                  |  |
| Multiple Ascending Dose (MAD) - PIC | Total daily doses from 15 mg to 540 mg, administered for up to 10 or 14 days.[1]                                                                                                                                    |  |
| Primary Endpoints                   | Safety and tolerability, assessed by monitoring adverse events, vital signs, physical examinations, ECGs, and laboratory tests.[1]                                                                                  |  |
| Secondary Endpoint                  | Characterize the plasma pharmacokinetics of GDC-0276.[1]                                                                                                                                                            |  |

## **Key Safety and Tolerability Findings from the GDC-0276 Phase 1 Trial**



| Finding                         | Details                                                                                                       | Citation |
|---------------------------------|---------------------------------------------------------------------------------------------------------------|----------|
| Hypotension                     | Limited tolerability in the 540 mg single-dose cyclodextrin (SD-CD) cohort.                                   | [1]      |
| Liver Transaminase Elevations   | Frequently observed in the multiple-dose powder-in-capsule (PIC) cohorts.                                     | [1][2]   |
| Maximum Tolerated Single Dose   | Adequately tolerated up to 270 mg for the PIC formulation and 360 mg for the CD formulation.                  | [1]      |
| Maximum Tolerated Multiple Dose | Tolerated up to 270 mg twice daily with the PIC formulation, but with frequent liver transaminase elevations. | [1]      |

Note: Detailed quantitative data on the incidence of specific adverse events and pharmacokinetic parameters from the **GDC-0276** Phase 1 trial are not publicly available in tabular format. The information presented is a summary of the published findings.

## **Experimental Protocols**

Protocol: Phase 1 Single and Multiple Ascending Dose Study

- Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria were enrolled.
- Randomization and Blinding: The study was conducted in a randomized, double-blind,
   placebo-controlled manner for the single and multiple ascending dose cohorts.
- Dosing Regimen:
  - Single Ascending Dose (SAD): Subjects received a single oral dose of GDC-0276 (either as a powder-in-capsule or a cyclodextrin solution) or a placebo. Doses were escalated in subsequent cohorts pending safety review.



- Multiple Ascending Dose (MAD): Subjects received multiple oral doses of GDC-0276 (as a powder-in-capsule) or a placebo for a specified duration (up to 10 or 14 days). Doses were escalated in subsequent cohorts based on safety and pharmacokinetic data.
- Safety Monitoring:
  - Continuous monitoring of vital signs (blood pressure, heart rate, etc.).
  - Regular physical examinations.
  - Serial electrocardiograms (ECGs).
  - Frequent blood and urine sampling for clinical laboratory tests (including liver function tests).
  - Recording of all adverse events.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of GDC-0276 over time.
- Data Analysis: Safety and tolerability were assessed by summarizing the incidence and severity of adverse events. Pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) were calculated from the plasma concentration-time data.

#### **Visualizations**





Click to download full resolution via product page

Caption: NaV1.7 Signaling Pathway and GDC-0276 Mechanism of Action.





Click to download full resolution via product page

Caption: **GDC-0276** Phase 1 Clinical Trial Workflow and Discontinuation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GDC-0276 Clinical Trial Discontinuation: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607615#reasons-for-gdc-0276-clinical-trial-discontinuation]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com